6-Anilino-12H-benzo[a]phenothiazin-5-ol
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Overview
Description
6-Anilino-12H-benzo[a]phenothiazin-5-ol is a heterocyclic compound that belongs to the class of benzo[a]phenothiazines. These compounds are known for their unique structural features and potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an anilino group attached to the benzo[a]phenothiazine core, which imparts specific chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Anilino-12H-benzo[a]phenothiazin-5-ol typically involves the reaction of halogeno-p-benzoquinones with substituted aromatic amines. One common method includes the reaction of 2-anilino-3-chloro-1,4-naphthoquinone with zinc mercaptide of substituted 2-amino thiophenol in the presence of pyridine. This reaction yields substituted 6-anilino-5H-benzo[a]phenothiazin-5-one, which is then reduced to this compound using sodium hydrosulphite in acetone .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Anilino-12H-benzo[a]phenothiazin-5-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: The anilino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetone-ethanol medium.
Reduction: Sodium hydrosulphite in acetone.
Substitution: Dimethyl sulphate or 2-bromo-propane in acetone.
Major Products Formed
Oxidation: Substituted 6-anilino-5H-benzo[a]phenothiazin-5-ones.
Reduction: this compound.
Substitution: 6-Anilino-5-alkoxy (methoxy/isopropoxy)-12H-benzo[a]phenothiazine.
Scientific Research Applications
6-Anilino-12H-benzo[a]phenothiazin-5-ol has several scientific research applications:
Chemistry: Used as a precursor for synthesizing various heterocyclic compounds and analogues.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 6-Anilino-12H-benzo[a]phenothiazin-5-ol involves its interaction with specific molecular targets and pathways. The compound’s anilino group can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 6-Anilino-5-methoxy-12H-benzo[a]phenothiazine
- 6-Anilino-5-isopropoxy-12H-benzo[a]phenothiazine
- 6-Anilino-5H-benzo[a]phenothiazin-5-one
Uniqueness
6-Anilino-12H-benzo[a]phenothiazin-5-ol is unique due to its specific structural features, such as the presence of the anilino group and the benzo[a]phenothiazine core. These features impart distinct chemical and physical properties, making it suitable for various applications in research and industry .
Properties
CAS No. |
60598-30-3 |
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Molecular Formula |
C22H16N2OS |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
6-anilino-12H-benzo[a]phenothiazin-5-ol |
InChI |
InChI=1S/C22H16N2OS/c25-21-16-11-5-4-10-15(16)19-22(20(21)23-14-8-2-1-3-9-14)26-18-13-7-6-12-17(18)24-19/h1-13,23-25H |
InChI Key |
HMWVXCPIARZBET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C3=CC=CC=C3C4=C2SC5=CC=CC=C5N4)O |
Origin of Product |
United States |
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